molecular formula C10H18N4S B15248047 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine

3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine

Cat. No.: B15248047
M. Wt: 226.34 g/mol
InChI Key: PACZNURJRHHBJB-UHFFFAOYSA-N
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Description

3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dimethylamino and thioethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylpyrazine with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing the dimethylamino or thioethyl groups.

Scientific Research Applications

3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino and thioethyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(Dimethylamino)ethyl)thio)ethanol: A related compound with similar functional groups but a different core structure.

    2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline: Another compound with a similar thioethyl group but a quinoline core.

Uniqueness

3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H18N4S

Molecular Weight

226.34 g/mol

IUPAC Name

3-[2-(dimethylamino)ethylsulfanyl]-5,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C10H18N4S/c1-7-8(2)13-10(9(11)12-7)15-6-5-14(3)4/h5-6H2,1-4H3,(H2,11,12)

InChI Key

PACZNURJRHHBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)SCCN(C)C)C

Origin of Product

United States

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